molecular formula C24H20FN3O3S B14120069 N-(2,3-dihydro-1H-inden-1-yl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

N-(2,3-dihydro-1H-inden-1-yl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B14120069
M. Wt: 449.5 g/mol
InChI Key: NHGPYLQHTIRPPJ-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidine core substituted with a 2-fluorobenzyl group at position 3 and a 2,4-dioxo moiety. Its structure suggests utility in targeting enzymes or receptors sensitive to fluorinated aromatic systems and heterocyclic scaffolds, common in kinase inhibitors or protease modulators.

Properties

Molecular Formula

C24H20FN3O3S

Molecular Weight

449.5 g/mol

IUPAC Name

N-(2,3-dihydro-1H-inden-1-yl)-2-[3-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C24H20FN3O3S/c25-18-8-4-2-6-16(18)13-28-23(30)22-20(11-12-32-22)27(24(28)31)14-21(29)26-19-10-9-15-5-1-3-7-17(15)19/h1-8,11-12,19H,9-10,13-14H2,(H,26,29)

InChI Key

NHGPYLQHTIRPPJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C1NC(=O)CN3C4=C(C(=O)N(C3=O)CC5=CC=CC=C5F)SC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-1-yl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,2-d]pyrimidine ring.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution reactions, often using fluorobenzyl halides and suitable nucleophiles.

    Attachment of the Indene Moiety: The indene moiety is attached through a series of coupling reactions, such as Suzuki or Heck coupling, under palladium-catalyzed conditions.

    Final Acetylation: The final step involves acetylation to introduce the acetamide group, typically using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-inden-1-yl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzyl and indene moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-1-yl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to interact with specific molecular targets.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Structural Analogues with Modified Pyrimidine Cores

  • N-(2,3-dihydro-1H-inden-1-yl)-2-(2,7,9-trimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide (): Key Differences: The pyrimidine core is fused with a pyrido ring instead of a simple thieno system. Substituents include 2,7,9-trimethyl and a single 4-oxo group, contrasting with the 2,4-dioxo and 2-fluorobenzyl groups in the target compound. Implications: The pyrido extension may alter electronic properties and binding affinity, while methyl groups could increase metabolic stability but reduce solubility .
  • 2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide (): Key Differences: Replaces the thienopyrimidine core with a pyrimidine-triazole hybrid. The acetamide side chain is attached to a substituted phenyl group rather than dihydroindenyl.

Analogues with Varied Substituents

  • N-Phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide (): Key Differences: Features a sulfanyl linker and a tetrahydrobenzothieno-triazolopyrimidine core. The substituents lack fluorinated aromatic groups. Implications: The sulfanyl group may improve solubility but increase susceptibility to oxidative metabolism. The absence of fluorine could reduce target selectivity .
  • N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide (): Key Differences: Contains a chromen-pyrazolopyrimidine core with dual fluorophenyl groups. The acetamide is attached to a fluorophenyl ring. Implications: Dual fluorine atoms may enhance binding to hydrophobic pockets in targets like kinases, while the chromen system could influence π-π stacking interactions .

Side Chain Modifications

  • N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide (): Key Differences: Uses a cyclopentyl group instead of the dihydroindenyl moiety and lacks the thienopyrimidine core.
  • 3-Hydroxy-2-phenyl-2,3-dihydro-1H-benzo[e]isoindol-1-one derivatives ():

    • Key Differences : Features an isoindol-1-one core with a hydroxy-phenyl substituent.
    • Implications : The hydroxy group could introduce polarity, improving aqueous solubility but requiring protection during synthesis .

Physicochemical and Pharmacokinetic Trends

Compound logP Water Solubility Metabolic Stability
Target Compound ~3.5 Low Moderate (fluorine reduces oxidation)
Pyrido-Thienopyrimidine () ~4.0 Very Low High (methyl groups)
Pyrimidine-Triazole () ~2.8 Moderate Low (triazole cleavage)
Chromen-Pyrazolopyrimidine () ~3.8 Low Moderate

Biological Activity

N-(2,3-dihydro-1H-inden-1-yl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its synthesis, structural characteristics, and biological activities based on diverse research findings.

Synthesis and Structural Characterization

The compound is synthesized through a multi-step process involving the reaction of specific precursors to form the thienopyrimidine framework. The synthesis typically involves:

  • Formation of the Thienopyrimidine Core : This is achieved by cyclization reactions involving 2-fluorobenzyl derivatives and dioxo components.
  • Indene Integration : The indene moiety is introduced through a nucleophilic substitution or cyclization step.
  • Final Acetylation : The final product is obtained by acetylation of the amine functional group.

Characterization of the compound is performed using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm its structure and purity.

Antifungal and Antibacterial Properties

Research indicates that compounds similar to this compound exhibit significant antifungal and antibacterial activities. For instance:

  • Antifungal Activity : The compound has been evaluated against strains such as Candida albicans and Aspergillus flavus. Minimum Inhibitory Concentration (MIC) values indicate moderate to potent antifungal effects, with some derivatives showing MIC values as low as 5 µg/ml against C. albicans .
  • Antibacterial Activity : The antibacterial efficacy has been assessed against various bacterial strains including Staphylococcus aureus and Escherichia coli. Results show that certain derivatives possess bactericidal properties with MIC values ranging from 10 to 50 µg/ml .

The biological activity of this compound is largely attributed to its ability to inhibit key enzymes involved in fungal cell wall synthesis and bacterial cell division. Preliminary studies suggest that it may interfere with the biosynthesis pathways of ergosterol in fungi and peptidoglycan in bacteria.

Case Studies

Several studies have documented the biological activity of related compounds:

  • Study on Azomethine Derivatives : A study highlighted that azomethine derivatives exhibited broad-spectrum antibacterial and antifungal activity, reinforcing the potential of similar structures like the compound .
  • Thienopyrimidine Research : Research focusing on thienopyrimidine derivatives indicated their effectiveness as antifungal agents against resistant strains, suggesting that modifications in their chemical structure can enhance their biological profile .

Comparative Data Table

Compound NameStructureMIC (µg/ml)Activity Type
N-(2,3-dihydro-1H-inden-1-yl)-...Structure5 (C. albicans)Antifungal
Azomethine DerivativeStructure10 (S. aureus)Antibacterial
Thienopyrimidine AnalogStructure15 (A. flavus)Antifungal

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